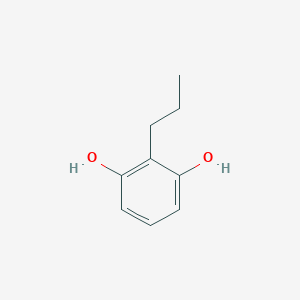
2-Propylbenzene-1,3-diol
概要
説明
Synthesis Analysis The synthesis of compounds related to 2-Propylbenzene-1,3-diol can involve various methods. For instance, the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation highlights efficient synthetic protocols with mild reaction conditions and environmental friendliness (Chen, Li, & Chen, 2015). Another synthesis method involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, showcasing a significant degree of stereoselectivity (Gabriele et al., 2006).
Molecular Structure Analysis The molecular structure of compounds akin to 2-Propylbenzene-1,3-diol, such as 2,5-Diformylbenzene-1,4-diol, has been optimized for the preparation of ditopic hydroquinone-based ligands, with structural characterization done by X-ray crystal structure analysis (Kretz et al., 2007).
Chemical Reactions and Properties The reactivity and chemical properties of similar compounds involve various reactions. For example, controlled synthesis of novel dibenzene-1,2-diol Mannich bases shows how altering reactants can control reaction products, highlighting the versatility in chemical reactions and properties (Caulfield, Russo, & Solomon, 2000).
Physical Properties Analysis The physical properties of these compounds, such as solubility and thermal stability, are crucial for their application in various fields. The synthesis and high-throughput characterization of structural analogues of molecular glassformers provide insight into the properties like glass transition temperatures and fragility, which are essential for material science applications (Liu et al., 2015).
Chemical Properties Analysis The chemical properties, such as reactivity towards different types of reactions, are exemplified by the CuI-catalyzed domino process to 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, demonstrating the intricate chemical transformations these compounds can undergo (Lu, Wang, Zhang, & Ma, 2007).
科学的研究の応用
Oxidation Studies and Kinetic Modeling : The oxidation of n-propylbenzene, a related compound, has been studied extensively. These studies help in understanding the thermal decomposition and oxidation mechanisms of similar compounds (Dagaut et al., 2002).
Reactivity and Photosolvolysis : Research on the reactivity of phenyl cation with a propyl group at the ortho-position provides insights into the solvolysis products through cationic intermediates, which is relevant for understanding the behavior of similar molecules (Hori et al., 2000).
Combustion and Pyrolysis : Comprehensive studies on the combustion of n-propylbenzene, including experimental and kinetic modeling, are crucial for understanding the combustion behavior and formation of polycyclic aromatic hydrocarbons, which is applicable to similar compounds (Yuan et al., 2016).
Synthesis of Derivatives : The synthesis of 2-Nitrobenzene-1,3-diol and its derivatives, such as 1,3-dimethoxy-2-nitrobenzene, demonstrates the potential for creating a variety of chemically modified compounds based on the original molecule (Zhang Chun-xia, 2011).
Catalysis and Annulation Reactions : Studies on gold-catalyzed annulation and fragmentation reactions involving similar compounds highlight the potential for catalytic applications in organic synthesis (Solorio-Alvarado & Echavarren, 2010).
Intermediates in Chelation : The synthesis of diols as intermediates in immobilized chelatants for the borate anion showcases the potential application in chelation therapy and environmental remediation (Tyman & Payne, 2006).
Biological Production and Downstream Processing : Research on the downstream processing of biologically produced diols, including 1,3-propanediol, offers insights into the production and purification processes relevant to similar compounds (Xiu & Zeng, 2008).
Safety And Hazards
The safety information for “2-Propylbenzene-1,3-diol” indicates that it may be harmful if swallowed and enters airways . It can cause skin irritation and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
特性
IUPAC Name |
2-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h3,5-6,10-11H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCMHOFEBFTMNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928072 | |
| Record name | 2-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylbenzene-1,3-diol | |
CAS RN |
68146-94-1, 13331-19-6 | |
| Record name | 1,3-Benzenediol, propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068146941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13331-19-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

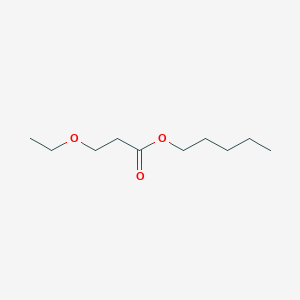
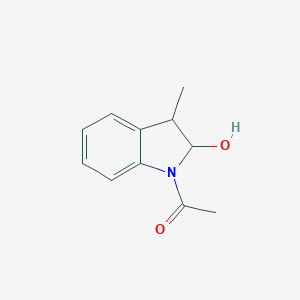
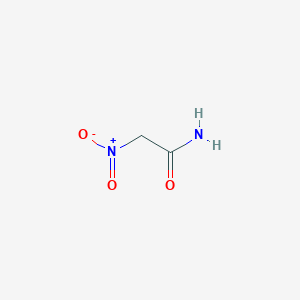
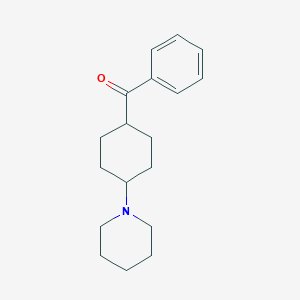

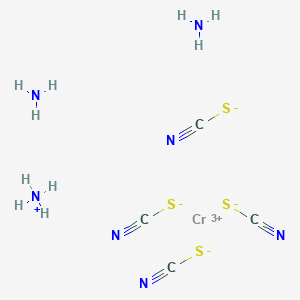
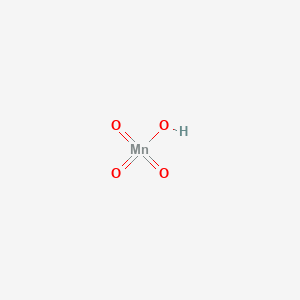
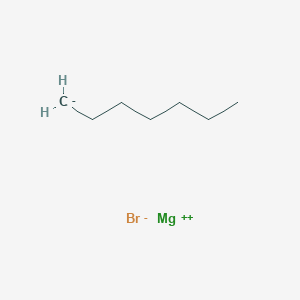
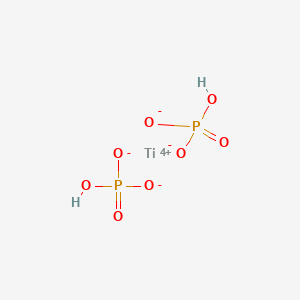
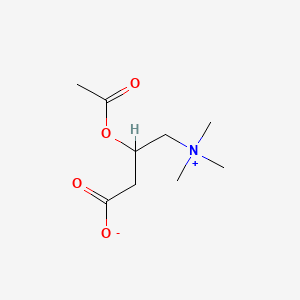
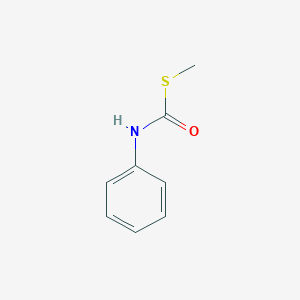
![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

